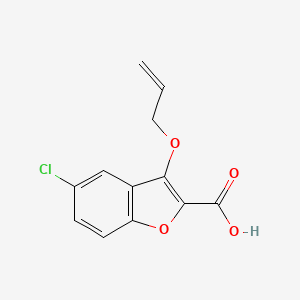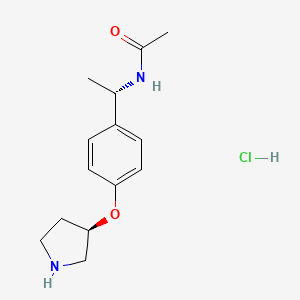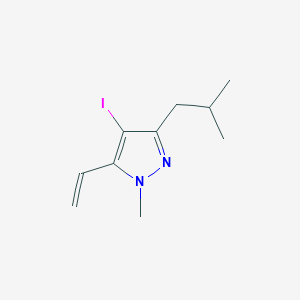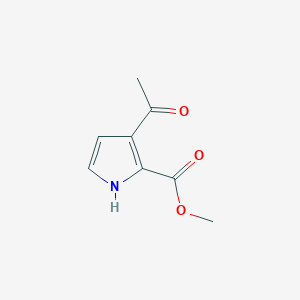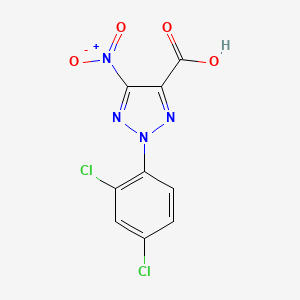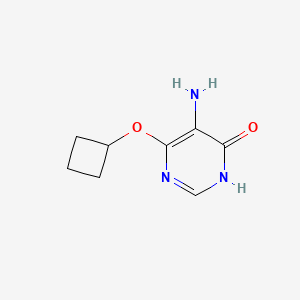
5-Amino-6-cyclobutoxypyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-6-cyclobutoxypyrimidin-4(3H)-one is a heterocyclic organic compound that features a pyrimidine ring substituted with an amino group at the 5-position and a cyclobutoxy group at the 6-position. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6-cyclobutoxypyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One possible route could involve the reaction of a cyclobutylamine derivative with a suitable pyrimidine precursor under acidic or basic conditions to facilitate ring closure.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production, including the use of continuous flow reactors and purification techniques such as crystallization or chromatography to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions could target the pyrimidine ring or the cyclobutoxy group, potentially leading to ring opening or hydrogenation products.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the pyrimidine ring, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride could be used.
Substitution: Halogenating agents or nucleophiles like amines or thiols could facilitate substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted pyrimidines or cyclobutane derivatives.
Wissenschaftliche Forschungsanwendungen
5-Amino-6-cyclobutoxypyrimidin-4(3H)-one may have applications in several fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible therapeutic applications, particularly in the development of antiviral or anticancer agents.
Industry: Use in the synthesis of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action for compounds like 5-Amino-6-cyclobutoxypyrimidin-4(3H)-one would depend on its specific biological target. It could interact with enzymes or receptors, inhibiting or modulating their activity. The molecular pathways involved would need to be elucidated through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Amino-6-methoxypyrimidin-4(3H)-one
- 5-Amino-6-ethoxypyrimidin-4(3H)-one
- 5-Amino-6-propoxypyrimidin-4(3H)-one
Uniqueness
The uniqueness of 5-Amino-6-cyclobutoxypyrimidin-4(3H)-one lies in its cyclobutoxy group, which may confer distinct steric and electronic properties compared to its methoxy, ethoxy, or propoxy analogs. These differences could influence its reactivity and biological activity.
Eigenschaften
Molekularformel |
C8H11N3O2 |
|---|---|
Molekulargewicht |
181.19 g/mol |
IUPAC-Name |
5-amino-4-cyclobutyloxy-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H11N3O2/c9-6-7(12)10-4-11-8(6)13-5-2-1-3-5/h4-5H,1-3,9H2,(H,10,11,12) |
InChI-Schlüssel |
YECCYCZORHMXJH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)OC2=C(C(=O)NC=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 5-bromo-8-hydroxy-7-methyl-2-oxo-2H-cyclohepta[b]furan-3-carboxylate](/img/structure/B11777713.png)
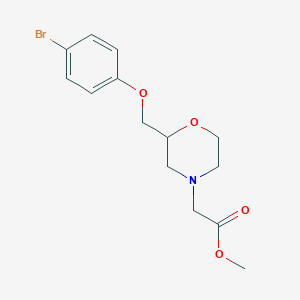
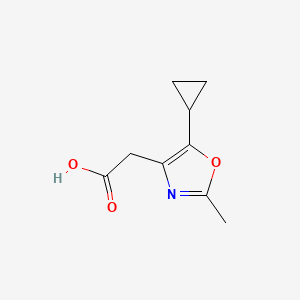

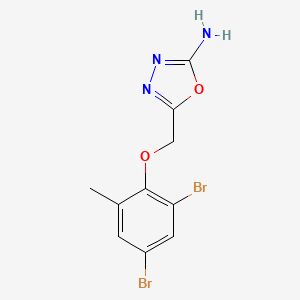
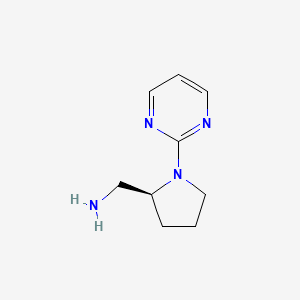
![(Z)-tert-Butyl (3-ethyl-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene)carbamate](/img/structure/B11777736.png)

